4-Ethylbenzaldehyde

Catalog No.
S1895618
CAS No.
4748-78-1
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylbenzaldehyde

CAS Number

4748-78-1

Product Name

4-Ethylbenzaldehyde

IUPAC Name

4-ethylbenzaldehyde

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3

InChI Key

QNGNSVIICDLXHT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C=O

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=CC=C(C=C1)C=O
  • Nematicide: A study published in ResearchGate investigated the volatile organic compounds (VOCs) emitted by the soursop plant (Annona muricata). The study found that 4-Ethylbenzaldehyde, one of the identified VOCs, exhibited potent nematicidal activity against Meloidogyne incognita, a root-knot nematode that harms various crops []. This research suggests 4-Ethylbenzaldehyde could be explored further for development as a botanical nematicide.

Important Note

Further research is needed to confirm the efficacy and safety of 4-Ethylbenzaldehyde as a nematicide in agricultural settings.

  • Organic Synthesis: 4-Ethylbenzaldehyde's reactive carbonyl group (C=O) makes it a potential building block for the synthesis of more complex organic molecules. Researchers might utilize it in the preparation of various pharmaceuticals, fragrances, or other functional materials. However, there's currently limited scientific literature on specific applications of 4-Ethylbenzaldehyde in organic synthesis.

4-Ethylbenzaldehyde, also known as para-ethylbenzaldehyde, is an organic compound with the molecular formula C9H10OC_9H_{10}O and a molar mass of approximately 134.18 g/mol. It appears as a clear, colorless to slightly yellow liquid and possesses a characteristic sweet, bitter-almond odor. This compound is a derivative of benzaldehyde, specifically featuring an ethyl group at the para position of the benzene ring .

  • Antimicrobial Activity: Studies have shown that 4-Ethylbenzaldehyde exhibits antimicrobial activity against certain bacteria and fungi. The mechanism may involve disruption of cell membranes or inhibition of essential enzymes in the microbes.
  • Plant Defense: The presence of 4-Ethylbenzaldehyde in some plants suggests a possible role in their defense mechanisms against herbivores or pathogens. More research is needed to elucidate its specific function.
Typical of aldehydes. Key reactions include:

  • Oxidation: It can be oxidized to form 4-ethylbenzoic acid when treated with strong oxidizing agents.
  • Reduction: Reduction reactions can convert 4-ethylbenzaldehyde into 4-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds, leading to more complex structures.

These reactions highlight its versatility in organic synthesis and its potential for forming various derivatives .

Several methods exist for synthesizing 4-ethylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
  • Oxidation of Ethylbenzene: Ethylbenzene can be oxidized using chromic acid or permanganate to yield 4-ethylbenzaldehyde.
  • Direct Alkylation: The compound can also be synthesized via direct alkylation of benzaldehyde with ethylene under specific conditions.

These methods allow for the production of 4-ethylbenzaldehyde in both laboratory and industrial settings .

4-Ethylbenzaldehyde finds numerous applications across various industries:

  • Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant aroma.
  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds.
  • Pigments and Dyes: The compound is utilized in producing pigments and dyes, contributing to its commercial value .

Research on the interactions of 4-ethylbenzaldehyde with biological systems indicates potential effects on human health. Studies have shown that exposure may lead to headaches, dizziness, and nausea at high concentrations. Furthermore, it has been noted that individuals may exhibit allergic reactions upon contact with the compound . Continuous research is essential to fully understand its interaction profile.

Several compounds share structural similarities with 4-ethylbenzaldehyde, including:

Compound NameMolecular FormulaUnique Features
BenzaldehydeC7H6OC_7H_6OSimpler structure without ethyl substitution
4-MethylbenzaldehydeC8H8OC_8H_8OMethyl group instead of ethyl; different odor profile
3-EthylbenzaldehydeC9H10OC_9H_{10}OEthyl group at the meta position; different reactivity
Ethyl VanillinC9H10O3C_9H_{10}O_3Contains additional methoxy groups; used as a flavoring agent

While these compounds share similar functional groups or structural frameworks, 4-ethylbenzaldehyde is unique due to its specific para substitution pattern on the benzene ring, which influences its chemical behavior and applications .

Physical Description

colourless to pale yellow liquid with a sweet, bitter-almond odour

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.980-1.000

UNII

289PPW3SG4

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53951-50-1
4748-78-1

Wikipedia

4-Ethylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 4-ethyl-: ACTIVE

Dates

Modify: 2023-08-16

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